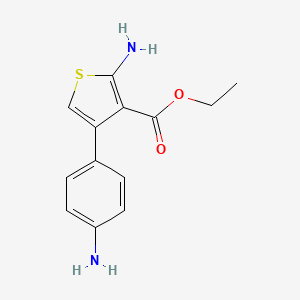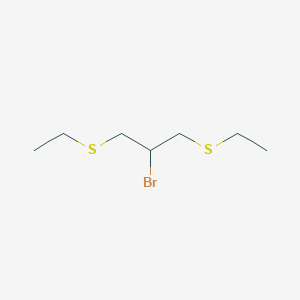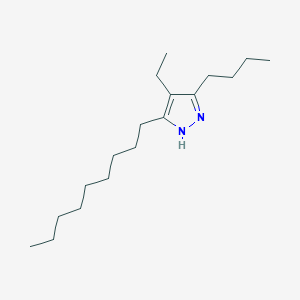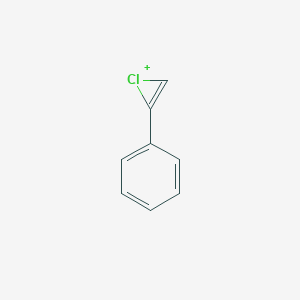![molecular formula C18H18O4S B14187745 4,4'-Sulfonylbis[2-(prop-1-en-1-yl)phenol] CAS No. 854055-60-0](/img/structure/B14187745.png)
4,4'-Sulfonylbis[2-(prop-1-en-1-yl)phenol]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Sulfonylbis[2-(prop-1-en-1-yl)phenol] is an organic compound with the molecular formula C18H18O4S. It is a sulfonic acid derivative and is known for its unique chemical structure, which includes two phenol groups connected by a sulfonyl group and each phenol group having a prop-1-en-1-yl substituent. This compound is used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Sulfonylbis[2-(prop-1-en-1-yl)phenol] typically involves the reaction of 4,4’-dihydroxydiphenyl sulfone with allyl chloride in the presence of a base such as caustic soda. The reaction is carried out at a temperature range of 55-60°C under autogenously generated pressure .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Sulfonylbis[2-(prop-1-en-1-yl)phenol] undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The allyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines and thiols can react with the allyl groups under basic conditions.
Major Products Formed
Oxidation: Quinones and sulfonic acids.
Reduction: Sulfides and alcohols.
Substitution: Allyl-substituted derivatives.
Aplicaciones Científicas De Investigación
4,4’-Sulfonylbis[2-(prop-1-en-1-yl)phenol] is utilized in various scientific research fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Used in the production of polymers and resins due to its ability to form stable cross-linked structures
Mecanismo De Acción
The mechanism of action of 4,4’-Sulfonylbis[2-(prop-1-en-1-yl)phenol] involves its interaction with various molecular targets. The phenol groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The sulfonyl group can participate in redox reactions, influencing cellular oxidative stress pathways. The allyl groups can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components .
Comparación Con Compuestos Similares
Similar Compounds
- 4,4’-Sulfonylbis[2-(prop-2-en-1-yl)phenol]
- Bis(3-allyl-4-hydroxyphenyl)sulfone
- 3,3’-Diallyl-4,4’-dihydroxydiphenylsulfone
Uniqueness
4,4’-Sulfonylbis[2-(prop-1-en-1-yl)phenol] is unique due to its specific substitution pattern on the phenol rings, which imparts distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
854055-60-0 |
|---|---|
Fórmula molecular |
C18H18O4S |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
4-(4-hydroxy-3-prop-1-enylphenyl)sulfonyl-2-prop-1-enylphenol |
InChI |
InChI=1S/C18H18O4S/c1-3-5-13-11-15(7-9-17(13)19)23(21,22)16-8-10-18(20)14(12-16)6-4-2/h3-12,19-20H,1-2H3 |
Clave InChI |
XQLSWUOSEYPTNU-UHFFFAOYSA-N |
SMILES canónico |
CC=CC1=C(C=CC(=C1)S(=O)(=O)C2=CC(=C(C=C2)O)C=CC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-N-[5-fluoro-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14187670.png)




![1H-Pyrrolo[2,3-b]pyridin-4-amine, 3-(2-amino-4-pyrimidinyl)-](/img/structure/B14187697.png)
![3-Chloro-4-[(E)-(naphthalen-2-yl)diazenyl]phenyl 4-propoxybenzoate](/img/structure/B14187710.png)


![2-(4'-Methyl[1,1'-biphenyl]-4-yl)ethyl selenocyanate](/img/structure/B14187728.png)
amino}ethan-1-ol](/img/structure/B14187736.png)
![3-benzyl-10-methyl-2-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B14187741.png)
![5,7-Dichloro-4-ethoxy-2-methylpyrido[4,3-d]pyrimidine](/img/structure/B14187748.png)
